6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine
Description
Properties
CAS No. |
508229-68-3 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-4-2-3-5-6(4)9-10-7(5)8/h4H,2-3H2,1H3,(H3,8,9,10) |
InChI Key |
HTFJAMSHMCIJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1NN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a cyclopentanone derivative, followed by cyclization and methylation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
The following table summarizes structurally related compounds and their similarity scores (based on ):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine | 54162-24-2 | 1.00 | Lacks the 6-methyl group |
| 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine | 55440-17-0 | 0.98 | Seven-membered ring vs. five-membered |
| 4,5,6,7-Tetrahydro-2H-indazol-3-amine | 508229-68-3 | 0.97 | Benzene-fused indazole core |
| 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | 508229-66-1 | 0.95 | Methyl group at 6-position |
Key Observations :
- Ring Size and Saturation : Expansion to a seven-membered ring (hexahydrocyclohepta) increases conformational flexibility but reduces similarity (0.98) compared to the five-membered cyclopenta system .
- Fused Ring Systems : Indazole derivatives (e.g., 4,5,6,7-Tetrahydro-2H-indazol-3-amine) exhibit aromaticity in the fused benzene ring, altering electronic properties and tautomer stability .
Physicochemical and Thermal Properties
- Thermal Stability: Cyclopenta-fused heterocycles in MOFs (e.g., Fe(cta)₂) demonstrate high thermal stability (decomposition onset ~670 K), surpassing simpler triazolate analogs (e.g., Fe(ta)₂, ~613 K) .
- Spectroscopic Data : NMR studies of 1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (δ 3.57 ppm for methylene protons) highlight the influence of substituents on chemical shifts .
Biological Activity
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine (CAS No. 508229-68-3) is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.182 g/mol
- CAS Number : 508229-68-3
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.182 g/mol |
| CAS Number | 508229-68-3 |
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of the compound.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, potentially reducing oxidative stress and related diseases.
Antidiabetic Potential
In vitro studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in carbohydrate digestion:
- α-Amylase Inhibition : The compound showed competitive inhibition against α-amylase with an IC50 value comparable to standard antidiabetic drugs.
- α-Glucosidase Inhibition : Similar inhibition was observed for α-glucosidase, suggesting its potential as an antidiabetic agent.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound IC50 (µM) | Standard IC50 (µM) |
|---|---|---|
| α-Amylase | 119.3 ± 0.75 | 115.6 |
| α-Glucosidase | 75.62 ± 0.56 | 72.58 |
Case Studies
A study published in a peer-reviewed journal evaluated the biological activity of various pyrazole derivatives, including this compound. The results indicated notable antioxidant and enzyme inhibition activities, supporting its potential therapeutic applications in managing diabetes and oxidative stress-related conditions .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with target enzymes like α-amylase and α-glucosidase. These studies help elucidate the mechanism of action at the molecular level and guide further optimization of the compound for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted pyrazoles or tetrahydrocyclopenta derivatives. For example, heterocyclic condensation under reflux conditions (e.g., using ethanol or acetonitrile as solvents) with catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) is common. Yield optimization requires precise control of temperature (70–90°C) and reaction time (12–24 hours) to avoid side products such as over-oxidized intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the amine-functionalized product.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the presence of the cyclopenta ring and methyl group (δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.0 ppm for ring protons). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (C₇H₁₁N₃, theoretical 137.095 g/mol). Purity ≥95% should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation. Spill management requires neutralization with dilute acetic acid followed by absorption with inert materials (e.g., vermiculite). Waste must be segregated and disposed via certified chemical waste services to comply with EPA regulations .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model electron density and reactive sites. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Pair computational predictions with combinatorial synthesis (e.g., Ugi reactions) to validate activity trends .
Q. What experimental strategies resolve contradictions in reported reaction kinetics for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity effects or catalyst deactivation. Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates. Compare kinetic data under inert (N₂) vs. ambient conditions to assess oxidative side reactions. Statistical analysis (ANOVA) of triplicate trials helps distinguish systematic vs. random errors .
Q. How does the compound’s stereochemistry influence its physicochemical properties?
- Methodological Answer : X-ray crystallography (e.g., using Mo-Kα radiation) reveals chair vs. boat conformations of the cyclopenta ring, impacting solubility and melting points. Chiral HPLC (Chiralpak AD-H column) separates enantiomers to study differential partition coefficients (log P) and bioavailability .
Q. What interdisciplinary approaches integrate this compound into materials science applications?
- Methodological Answer : Explore its use as a ligand for transition-metal complexes (e.g., Cu²⁺ or Ru³⁺) via coordination chemistry. Test catalytic activity in cross-coupling reactions (Suzuki-Miyaura) or as a dopant in conductive polymers (PEDOT:PSS). Characterize via cyclic voltammetry and SEM-EDS for surface morphology .
Training and Compliance
Q. What advanced training is recommended for researchers working with this compound?
- Methodological Answer : Enroll in courses covering advanced NMR techniques (e.g., 2D-COSY) and reaction engineering (CRDC subclass RDF2050112). Mentored projects (e.g., CHEM 4206) provide hands-on experience in optimizing multi-step syntheses and troubleshooting instrumentation .
Q. How should researchers address discrepancies in waste classification for this amine derivative?
- Methodological Answer : Consult the EPA’s Hazardous Waste Identification Rule (HWIR). Perform Toxicity Characteristic Leaching Procedure (TCLP) tests to determine if leachates exceed regulatory limits (e.g., >5 mg/L for nitrogenous compounds). Collaborate with institutional EH&S departments to ensure compliant disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
